Cas no 2564-01-4 (2-chloro-N-(3-iodophenyl)acetamide)

2-chloro-N-(3-iodophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,2-chloro-N-(3-iodophenyl)-
- 2-Chloro-N-(3-iodo-phenyl)-acetamide
- Acetanilide,2-chloro-3'-iodo- (7CI,8CI)
- N-Chloroaceto-m-iodoaniline
- 2-chloro-N-(3-iodophenyl)acetamide
- 2564-01-4
- CAA56401
- Z56824475
- EN300-01795
- DTXSID30368185
- A1-74044
- AKOS000400699
-
- MDL: MFCD02580943
- Inchi: InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
- InChI Key: RTCFRHNFYYNTGR-UHFFFAOYSA-N
- SMILES: ClCC(NC1=CC=CC(I)=C1)=O
Computed Properties
- Exact Mass: 294.92571
- Monoisotopic Mass: 294.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 29.1
2-chloro-N-(3-iodophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01795-1.0g |
2-chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95.0% | 1.0g |
$385.0 | 2025-03-21 | |
Enamine | EN300-01795-0.1g |
2-chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95.0% | 0.1g |
$105.0 | 2025-03-21 | |
Enamine | EN009-7310-2.5g |
2-chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95% | 2.5g |
$754.0 | 2023-10-28 | |
Enamine | EN009-7310-10g |
2-chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95% | 10g |
$1654.0 | 2023-10-28 | |
1PlusChem | 1P00BO66-250mg |
2-Chloro-N-(3-iodo-phenyl)-acetamide |
2564-01-4 | 95% | 250mg |
$201.00 | 2025-02-25 | |
A2B Chem LLC | AF43742-5g |
2-Chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95% | 5g |
$1209.00 | 2024-04-20 | |
Enamine | EN009-7310-0.05g |
2-chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95% | 0.05g |
$69.0 | 2023-10-28 | |
Aaron | AR00BOEI-100mg |
2-Chloro-N-(3-iodo-phenyl)-acetamide |
2564-01-4 | 95% | 100mg |
$170.00 | 2025-01-24 | |
Aaron | AR00BOEI-500mg |
2-Chloro-N-(3-iodo-phenyl)-acetamide |
2564-01-4 | 95% | 500mg |
$416.00 | 2025-01-24 | |
A2B Chem LLC | AF43742-1g |
2-Chloro-N-(3-iodophenyl)acetamide |
2564-01-4 | 95% | 1g |
$441.00 | 2024-04-20 |
2-chloro-N-(3-iodophenyl)acetamide Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on 2-chloro-N-(3-iodophenyl)acetamide
Recent Advances in the Study of 2-chloro-N-(3-iodophenyl)acetamide (CAS: 2564-01-4) in Chemical Biology and Pharmaceutical Research
2-chloro-N-(3-iodophenyl)acetamide (CAS: 2564-01-4) is a halogenated acetamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique chloro and iodo substituents, has shown promising potential in various applications, including medicinal chemistry, drug discovery, and agrochemical development. The presence of both chlorine and iodine atoms in its structure provides distinct reactivity patterns, making it a valuable intermediate for further chemical modifications and a candidate for biological activity studies.
Recent studies have focused on the synthesis and optimization of 2-chloro-N-(3-iodophenyl)acetamide to enhance its pharmacological properties. Researchers have employed advanced techniques such as microwave-assisted synthesis and green chemistry approaches to improve yield and purity. These efforts aim to address challenges related to scalability and environmental impact, which are critical for industrial applications. Additionally, computational modeling has been utilized to predict the compound's interaction with biological targets, providing insights into its mechanism of action.
In the context of drug discovery, 2-chloro-N-(3-iodophenyl)acetamide has been investigated for its potential as a kinase inhibitor. Preliminary in vitro studies have demonstrated its ability to modulate specific signaling pathways implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition of tyrosine kinases, with IC50 values in the low micromolar range. These findings suggest its utility as a scaffold for developing novel therapeutics targeting aberrant kinase activity.
Beyond its pharmacological applications, 2-chloro-N-(3-iodophenyl)acetamide has also been explored in agrochemical research. Its halogen-rich structure makes it a candidate for developing new pesticides and herbicides. Recent field trials have shown that formulations containing this compound exhibit potent herbicidal activity against broadleaf weeds, with minimal toxicity to non-target organisms. These results highlight its potential as an environmentally friendly alternative to conventional agrochemicals.
Despite these promising developments, challenges remain in the clinical translation of 2-chloro-N-(3-iodophenyl)acetamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are currently focusing on structural optimization to improve these parameters, employing strategies such as prodrug design and formulation technologies. Collaborative efforts between academia and industry are expected to accelerate the progression of this compound into clinical trials.
In conclusion, 2-chloro-N-(3-iodophenyl)acetamide (CAS: 2564-01-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Ongoing studies aim to unlock its full potential, paving the way for innovative therapeutic and agrochemical applications. Future research should prioritize addressing translational challenges to facilitate its transition from the laboratory to real-world applications.
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